2-[(Benzyloxy)methyl]piperidine

Asymmetric Synthesis Chiral Building Blocks Piperidine Derivatives

2-[(Benzyloxy)methyl]piperidine (CAS 104678-14-0) is a heterocyclic building block characterized by a piperidine core with a benzyloxymethyl substituent at the 2-position. Its molecular formula is C13H19NO, with a molecular weight of 205.30 g/mol and a typical commercial purity of 95%.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 104678-14-0
Cat. No. B13841687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Benzyloxy)methyl]piperidine
CAS104678-14-0
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CCNC(C1)COCC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2
InChIKeyQJQFTDCEQKMEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-[(Benzyloxy)methyl]piperidine (CAS 104678-14-0): Class Characteristics and Structural Baseline


2-[(Benzyloxy)methyl]piperidine (CAS 104678-14-0) is a heterocyclic building block characterized by a piperidine core with a benzyloxymethyl substituent at the 2-position . Its molecular formula is C13H19NO, with a molecular weight of 205.30 g/mol and a typical commercial purity of 95% . This substitution pattern creates a unique chiral center and specific steric and electronic properties that differentiate it from other piperidine derivatives commonly used in medicinal chemistry and organic synthesis .

Why 2-[(Benzyloxy)methyl]piperidine Cannot Be Replaced by Generic Piperidine Analogs


Substituting 2-[(benzyloxy)methyl]piperidine with generic piperidine derivatives such as unsubstituted piperidine, 4-substituted analogs, or N-protected variants is not chemically equivalent due to regiospecific reactivity and stereochemical outcomes. The 2-position substitution creates a chiral center adjacent to the nitrogen atom, which directly influences enantioselectivity in subsequent reactions . In contrast, 4-benzyloxymethyl piperidine (CAS 37088-21-4) lacks this proximal chiral influence, leading to different reactivity profiles and biological target interactions .

Quantitative Differentiation Evidence for 2-[(Benzyloxy)methyl]piperidine (CAS 104678-14-0) Versus Closest Analogs


Regiospecific Chiral Influence: 2- vs. 4-Position Substitution

The 2-position substitution in 2-[(benzyloxy)methyl]piperidine creates a chiral center adjacent to the nitrogen atom, a feature absent in the 4-substituted analog 4-benzyloxymethyl piperidine (CAS 37088-21-4) . This regiospecific chirality is critical for applications requiring stereochemical control, such as the synthesis of C2-symmetric chiral reagents [1].

Asymmetric Synthesis Chiral Building Blocks Piperidine Derivatives

Purity Specifications: Commercial Availability of High-Purity 2-[(Benzyloxy)methyl]piperidine

Commercial sources offer 2-[(benzyloxy)methyl]piperidine with a minimum purity of 95% . While the 4-substituted analog 4-benzyloxymethyl piperidine (CAS 37088-21-4) is also available at high purity (97%) , the consistent availability of the 2-substituted isomer at ≥95% purity supports reproducible synthetic applications where regioisomeric purity is essential.

Compound Procurement Purity Analysis Medicinal Chemistry

Synthetic Utility: Reductive Alkylation and Side Reaction Monitoring

Reductive alkylation of 2-[(benzyloxy)methyl]piperidine using NaBH₄ in methanol is a viable transformation, but it requires careful monitoring via TLC due to competing benzyloxy cleavage side reactions . This synthetic nuance is specific to the 2-substituted benzyloxymethyl group and may not be observed with N-substituted or unsubstituted piperidine analogs, which lack the benzylic ether moiety.

Synthetic Methodology Piperidine Functionalization Process Chemistry

Optimal Application Scenarios for 2-[(Benzyloxy)methyl]piperidine (CAS 104678-14-0)


Synthesis of C2-Symmetric Chiral Reagents and Ligands

The 2-substituted chiral center makes 2-[(benzyloxy)methyl]piperidine a valuable precursor for C2-symmetric chiral reagents, as demonstrated in the synthesis of (2S,6S)-(-)-2,6-bis(benzyloxymethyl)piperidine [1]. Such reagents are essential for asymmetric catalysis and enantioselective synthesis.

Medicinal Chemistry Scaffold for Receptor-Targeted Libraries

Piperidine derivatives with benzyloxymethyl substitution have been explored as scaffolds for dopamine D4 receptor antagonists and neurokinin-1 (NK1) antagonists [2][3]. The 2-substitution pattern may offer distinct binding conformations compared to 3- or 4-substituted analogs.

Process Development and Scale-Up Studies

The compound's established synthetic route, involving nucleophilic substitution with benzyloxymethyl halides in the presence of K₂CO₃ in acetonitrile at 50–55°C, provides a robust foundation for process optimization and scale-up [4].

Technical Documentation Hub

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